molecular formula C17H16FN7 B2767874 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine CAS No. 2380173-17-9

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine

Cat. No.: B2767874
CAS No.: 2380173-17-9
M. Wt: 337.362
InChI Key: CEHPQVJRKGWVBW-UHFFFAOYSA-N
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Description

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with pyridin-2-yl and piperazin-1-yl groups. The presence of a fluoropyrimidine moiety adds to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the pyridin-2-yl group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the piperazin-1-yl group: This is usually done through nucleophilic substitution reactions where piperazine is reacted with a suitable leaving group on the pyridazine ring.

    Incorporation of the fluoropyrimidine moiety: This can be achieved through nucleophilic aromatic substitution reactions where a fluoropyrimidine derivative is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution; halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The piperazine ring can enhance binding affinity and specificity to the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-phenylpyridazine

Uniqueness

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN7/c18-13-11-19-12-21-17(13)25-9-7-24(8-10-25)16-5-4-15(22-23-16)14-3-1-2-6-20-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHPQVJRKGWVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C4=NC=NC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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